molecular formula C11H10Br2O3 B2722778 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde CAS No. 832674-39-2

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde

Cat. No.: B2722778
CAS No.: 832674-39-2
M. Wt: 350.006
InChI Key: NGVFYZIFAADHJU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is an organic compound characterized by the presence of allyloxy, dibromo, and methoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzoic acid.

    Reduction: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde depends on its interaction with various molecular targets. The compound’s effects are primarily mediated through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both bromine and methoxy groups enhances its versatility in synthetic chemistry and potential biological activity.

Properties

IUPAC Name

2,3-dibromo-5-methoxy-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c1-3-4-16-11-8(15-2)5-7(6-14)9(12)10(11)13/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFYZIFAADHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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